molecular formula C15H26N2 B2420815 4-[(Dibutylamino)methyl]aniline CAS No. 708992-20-5

4-[(Dibutylamino)methyl]aniline

Cat. No.: B2420815
CAS No.: 708992-20-5
M. Wt: 234.387
InChI Key: ZGKOPGXHDDXHGM-UHFFFAOYSA-N
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Description

4-[(Dibutylamino)methyl]aniline is an organic compound with the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol . It is a derivative of aniline, where the amino group is substituted with a dibutylaminomethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(Dibutylamino)methyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of aniline with dibutylamine in the presence of formaldehyde. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield . Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the compound .

Chemical Reactions Analysis

4-[(Dibutylamino)methyl]aniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Dibutylamino)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dibutylamino)methyl]aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(Dibutylamino)methyl]aniline can be compared with other similar compounds such as:

    Aniline: The parent compound, which lacks the dibutylaminomethyl substitution.

    N,N-Dibutylaniline: Similar in structure but with different substitution patterns.

    4-Methylaniline: Another derivative of aniline with a methyl group substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4-[(dibutylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOPGXHDDXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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